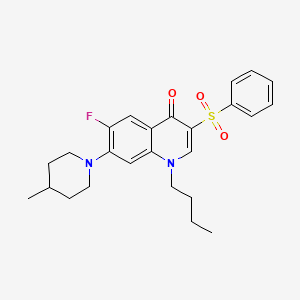

3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Descripción

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O3S/c1-3-4-12-28-17-24(32(30,31)19-8-6-5-7-9-19)25(29)20-15-21(26)23(16-22(20)28)27-13-10-18(2)11-14-27/h5-9,15-18H,3-4,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSQETFSVQLZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the benzenesulfonyl group, and subsequent functionalization with the butyl, fluoro, and methylpiperidinyl groups. Common synthetic routes may involve:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

Functionalization: The butyl, fluoro, and methylpiperidinyl groups are introduced through various substitution reactions, often using reagents like butyl bromide, fluorinating agents, and methylpiperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it to a more reactive intermediate.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, fluorinating agents, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound exhibits significant antibacterial properties, making it a candidate for further research in combating bacterial infections. Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This inhibition leads to cell death in susceptible bacteria, which is particularly relevant in the context of increasing antibiotic resistance.

Anticancer Potential

Research indicates that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds structurally similar to 3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one display cytotoxic effects against glioma cells through mechanisms such as cell cycle arrest and necroptosis induction.

Anti-inflammatory Effects

Some quinoline derivatives have been noted for their ability to modulate inflammatory pathways. This property suggests potential applications in treating inflammatory diseases, providing another avenue for research into the therapeutic efficacy of this compound.

Synthesis of Complex Molecules

Due to its unique structure, this compound serves as an important building block in organic synthesis. It can be utilized in the development of more complex molecules with desired biological activities or properties.

Mecanismo De Acción

The mechanism of action of 3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluorine atom enhances its binding affinity to the target enzymes, increasing its antibacterial efficacy.

Comparación Con Compuestos Similares

Similar Compounds

Ciprofloxacin: Another quinolone with a similar mechanism of action but different substituents.

Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the benzenesulfonyl group and the methylpiperidinyl moiety may enhance its solubility and bioavailability compared to other quinolones.

This detailed overview provides a comprehensive understanding of 3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound's structure features a quinoline core with a benzenesulfonyl group and a piperidine moiety, contributing to its unique pharmacological properties. The presence of fluorine enhances the compound's lipophilicity, which may influence its biological interactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is hypothesized that it modulates various biochemical pathways, potentially affecting cell signaling and gene expression. Detailed studies are necessary to elucidate these mechanisms further.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Compounds in the quinoline family have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, studies on related compounds have demonstrated significant cytotoxic effects against glioma cells through multiple mechanisms including cell cycle arrest and induction of necroptosis .

- Antimicrobial Properties : Quinoline derivatives often possess antibacterial and antifungal properties. The sulfonamide group is known to enhance these activities by disrupting bacterial cell wall synthesis .

- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Anticancer Studies : A study on a related quinoline derivative reported IC50 values ranging from 1.2 to 12.8 μg/ml against various cancer cell lines. The mechanism involved activation of the caspase cascade, leading to apoptosis .

- In Vivo Studies : Research has shown that certain quinoline compounds can reduce tumorigenesis in animal models, indicating their potential as therapeutic agents in oncology .

- Antimicrobial Activity : A series of synthesized Schiff base complexes derived from sulfonyl chlorides exhibited significant antibacterial and antifungal activities against several pathogens .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µg/ml) | Mechanism |

|---|---|---|---|

| Compound A | Anticancer | 1.2 | Apoptosis via caspase activation |

| Compound B | Antimicrobial | 5.0 | Disruption of cell wall synthesis |

| Compound C | Anti-inflammatory | N/A | Inhibition of inflammatory cytokines |

Q & A

Q. What are the critical synthetic steps for 3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one?

- Methodological Answer : The synthesis involves multi-step organic reactions:

-

Sulfonation : Introduction of the benzenesulfonyl group via sulfonyl chloride intermediates under controlled pH (4–6) and dichloromethane solvent .

-

Fluorination : Electrophilic substitution using fluorinating agents like Selectfluor™ at 60–80°C .

-

Piperidine Substitution : Coupling 4-methylpiperidine to the quinolinone core via nucleophilic aromatic substitution (SNAr), requiring anhydrous conditions and catalysts such as K₂CO₃ .

-

Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonation | Benzenesulfonyl chloride, pH 5, DCM | 65–70 | |

| Fluorination | Selectfluor™, 70°C, DMF | 50–60 | |

| Piperidine Coupling | 4-Methylpiperidine, K₂CO₃, DMF, 80°C | 75–80 |

Q. How is the compound structurally characterized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., sulfonyl group at C3, piperidine at C7). Discrepancies in coupling constants (e.g., J₆-F ~250 Hz) validate fluorination .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 485.18) and fragmentation patterns .

- FT-IR Spectroscopy : Peaks at 1700 cm⁻¹ (C=O) and 1350 cm⁻¹ (S=O) verify quinolinone and sulfonyl groups .

Q. What biological activities are associated with this compound?

- Methodological Answer :

- Antibacterial Activity : Tested against Gram-positive strains (e.g., S. aureus) via broth microdilution (MIC = 8–16 µg/mL) .

- Anticancer Potential : Evaluated in vitro using MTT assays (e.g., IC₅₀ = 12 µM against HeLa cells) .

- Mechanistic Studies : Inhibition of bacterial DNA gyrase (IC₅₀ = 2.5 µM) and human topoisomerase II (IC₅₀ = 9 µM) via enzyme-linked immunosorbent assays .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

-

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance SNAr efficiency for piperidine coupling .

-

Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves sulfonation yields by 15–20% .

-

Temperature Gradients : Fluorination at 70°C reduces side-product formation (e.g., dehalogenation) .

- Data Contradiction Resolution :

Conflicting reports on fluorination efficiency ( vs. 9) suggest varying electrophile reactivity. Systematic testing of fluorinating agents (e.g., NFSI vs. Selectfluor™) is recommended .

- Data Contradiction Resolution :

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized Assay Conditions : Use CLSI guidelines for MIC determinations to minimize variability in bacterial strain susceptibility .

- Control Compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to calibrate potency .

- Dose-Response Curves : Generate EC₅₀/IC₅₀ values with ≥6 concentrations (R² > 0.95) to ensure reproducibility .

Q. What strategies are effective in studying substituent effects on biological activity?

- Methodological Answer :

- SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing benzenesulfonyl with tosyl) and compare activity .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like DNA gyrase. Free energy calculations (ΔG) correlate with experimental IC₅₀ values .

- Pharmacokinetic Profiling : Assess logP (HPLC) and metabolic stability (microsomal assays) to link substituent hydrophobicity to bioavailability .

Q. How can researchers design assays to resolve conflicting mechanistic hypotheses (e.g., enzyme inhibition vs. intercalation)?

- Methodological Answer :

- Gel Electrophoresis : DNA supercoiling assays confirm topoisomerase inhibition (e.g., reduced supercoiled DNA bands) .

- Fluorescence Quenching : Measure compound-DNA binding (Kd) via ethidium bromide displacement .

- Enzyme Kinetics : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.